The synthesis of 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide involves a multi-step process. One approach involves the reaction of a β-oxo-3-pyridine propionic aldehyde derivative with an appropriate arylguanidine, followed by cyclization of the resulting intermediate in the presence of a base. [] This method provides a general route to synthesize various substituted α-amino-arylacetonitriles, precursors to dihydropyridine compounds.
Another strategy involves a structure-based optimization approach starting from N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides. [] This method involves modifying the benzamide and C-5 substituents guided by crystal structure data and in silico library design, leading to highly potent small molecule antagonists of the WDR5-MLL1 interaction.
NMR studies have been used to characterize the compound's structure and determine its relative configuration. [] These studies have shown that the compound exists as a racemic mixture of two diastereomers.
The mechanism of action of 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide has been explored in the context of its STAT3 inhibitory activity. [] While the exact mechanism remains to be fully elucidated, the compound is believed to bind directly to STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting its transcriptional activity.
The primary scientific application of 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is as a potential inhibitor of STAT3. [] Its ability to disrupt STAT3 signaling suggests its potential use as a tool for investigating STAT3-mediated cellular processes in both normal and disease states.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4